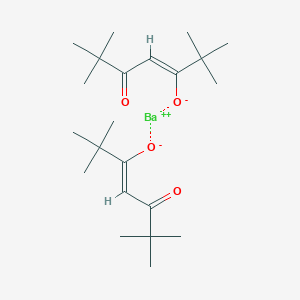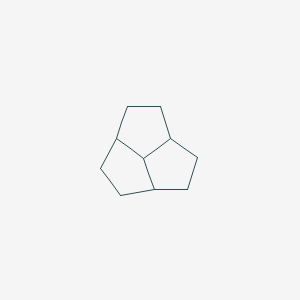
Perhydrotriquinacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perhydrotriquinacene (PHT) is a polycyclic compound that has gained attention in scientific research due to its various potential applications. PHT is a natural product that was first isolated from the fungus Fusarium oxysporum. The compound has a unique structure that makes it a promising candidate for several scientific research studies.
Applications De Recherche Scientifique
Perhydrotriquinacene has several potential applications in scientific research. The compound has been shown to have antifungal, antibacterial, and antiviral properties. Perhydrotriquinacene has also been studied for its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, Perhydrotriquinacene has been used as a starting material for the synthesis of other compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of Perhydrotriquinacene is not fully understood. However, studies have shown that the compound can inhibit the growth of fungi, bacteria, and viruses by disrupting their cell membranes. Perhydrotriquinacene has also been shown to have antioxidant properties and can scavenge free radicals. These properties may contribute to the compound's potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Perhydrotriquinacene has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, Perhydrotriquinacene has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Perhydrotriquinacene has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Perhydrotriquinacene is also stable and can be stored for extended periods without degradation. However, Perhydrotriquinacene has some limitations for lab experiments. The compound is insoluble in water, which can make it challenging to use in some assays. Additionally, Perhydrotriquinacene has a low bioavailability, which can limit its use in vivo.
Orientations Futures
For the study of Perhydrotriquinacene include investigating its potential as a therapeutic agent and exploring the use of Perhydrotriquinacene as a starting material for the synthesis of other compounds with potential biological activities.
Méthodes De Synthèse
The synthesis of Perhydrotriquinacene is a complex process that involves several steps. The first step involves the conversion of the natural product trichodermol into a diol, followed by the oxidation of the diol to form a diketone. The diketone is then reduced to form Perhydrotriquinacene. The synthesis method of Perhydrotriquinacene has been optimized to improve the yield and purity of the compound.
Propriétés
Numéro CAS |
17760-91-7 |
|---|---|
Nom du produit |
Perhydrotriquinacene |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
tricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C10H16/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-10H,1-6H2 |
Clé InChI |
MVMFUXACHPDDMY-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3C2C1CC3 |
SMILES canonique |
C1CC2CCC3C2C1CC3 |
Autres numéros CAS |
17760-91-7 |
Synonymes |
Decahydrocyclopenta[cd]pentalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



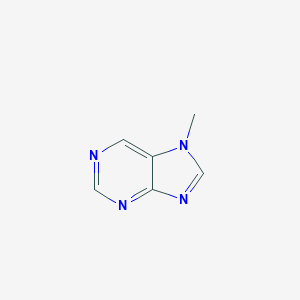
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
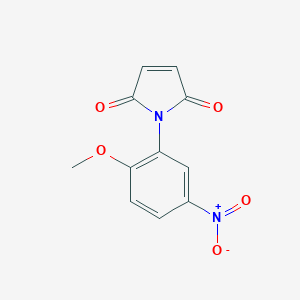
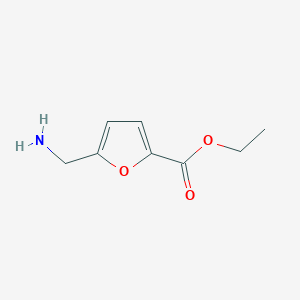
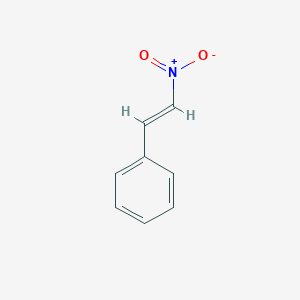
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
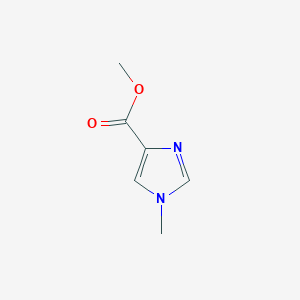
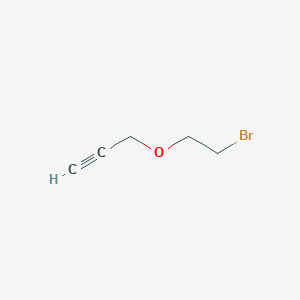
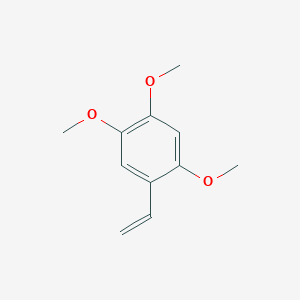
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
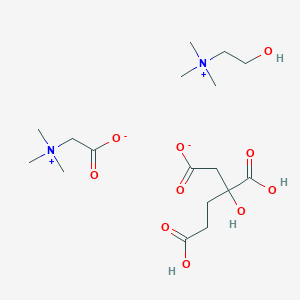
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
